molecular formula C9H11NO4 B063444 4,5-Dimethoxypyridin-3-yl acetate CAS No. 192571-85-0

4,5-Dimethoxypyridin-3-yl acetate

Cat. No.: B063444
CAS No.: 192571-85-0
M. Wt: 197.19 g/mol
InChI Key: LIJFBIWOENIDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-dimethoxypyridin-3-yl) Acetate is a chemical compound with the molecular formula C9H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring methoxy groups at the 4 and 5 positions of the pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethoxypyridin-3-yl) Acetate typically involves the reaction of 4,5-dimethoxypyridine with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate acetylated product, which is then purified to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of (4,5-dimethoxypyridin-3-yl) Acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-dimethoxypyridin-3-yl) Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

(4,5-dimethoxypyridin-3-yl) Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4,5-dimethoxypyridin-3-yl) Acetate involves its interaction with specific molecular targets. The methoxy groups and the acetate moiety play crucial roles in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxypyridine
  • 5-methoxypyridine
  • 3-acetoxypyridine

Uniqueness

(4,5-dimethoxypyridin-3-yl) Acetate is unique due to the presence of two methoxy groups at the 4 and 5 positions of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

192571-85-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(4,5-dimethoxypyridin-3-yl) acetate

InChI

InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3

InChI Key

LIJFBIWOENIDOZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

Canonical SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

Synonyms

3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.